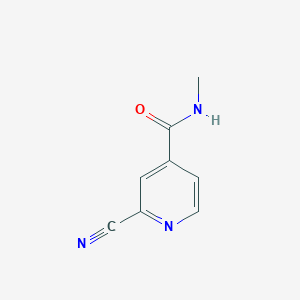
2-cyano-N-methylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-methylpyridine-4-carboxamide is a chemical compound that is widely used in scientific research for its unique properties. It is a heterocyclic compound that has a cyano group and a carboxamide group attached to a pyridine ring. This compound has several applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-cyano-N-methylpyridine-4-carboxamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately results in the inhibition of cell growth and division.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-cyano-N-methylpyridine-4-carboxamide are dependent on the concentration and duration of exposure. At low concentrations, this compound has been reported to have antioxidant properties. At higher concentrations, it has been shown to induce apoptosis in cancer cells. This compound has also been reported to have immunomodulatory effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-cyano-N-methylpyridine-4-carboxamide in lab experiments is its high purity and stability. This compound is easily synthesized and purified, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures to avoid any adverse effects.
Future Directions
There are several future directions for the use of 2-cyano-N-methylpyridine-4-carboxamide in scientific research. One potential application is in the development of new antitumor agents. This compound has been shown to have selective cytotoxicity towards cancer cells, which makes it a promising candidate for further investigation. Another potential application is in the development of new immunomodulatory agents. This compound has been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune disorders. Additionally, this compound could be used as a probe to study the binding interactions of proteins and nucleic acids, which could provide insights into the molecular mechanisms of various biological processes.
Conclusion:
In conclusion, 2-cyano-N-methylpyridine-4-carboxamide is a chemical compound that has several applications in scientific research. It is easily synthesized and purified, which makes it a cost-effective option for researchers. This compound has been shown to have antitumor, antiviral, and antifungal activities, as well as immunomodulatory effects. However, its potential toxicity should be taken into consideration when handling this compound. There are several future directions for the use of 2-cyano-N-methylpyridine-4-carboxamide in scientific research, including the development of new antitumor and immunomodulatory agents, and the study of binding interactions of proteins and nucleic acids.
Synthesis Methods
The synthesis of 2-cyano-N-methylpyridine-4-carboxamide involves the reaction of nicotinamide with acetic anhydride and cyanogen bromide. The reaction takes place in the presence of a catalyst such as triethylamine. The final product is obtained by recrystallization from a suitable solvent such as ethanol or ethyl acetate. The purity of the product can be determined by using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Scientific Research Applications
2-cyano-N-methylpyridine-4-carboxamide has several applications in scientific research. It is used as a starting material for the synthesis of various pharmaceutical compounds. It is also used as a ligand in metal-catalyzed reactions. This compound has been reported to have antitumor, antiviral, and antifungal activities. It has also been used as a probe to study the binding interactions of proteins and nucleic acids.
properties
CAS RN |
161233-98-3 |
|---|---|
Product Name |
2-cyano-N-methylpyridine-4-carboxamide |
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-cyano-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H7N3O/c1-10-8(12)6-2-3-11-7(4-6)5-9/h2-4H,1H3,(H,10,12) |
InChI Key |
DQICZEKJDDUDLO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=NC=C1)C#N |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1)C#N |
synonyms |
4-Pyridinecarboxamide,2-cyano-N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
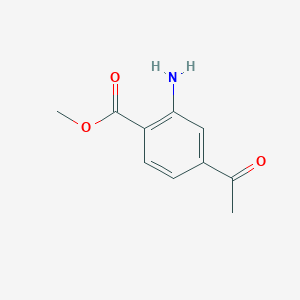
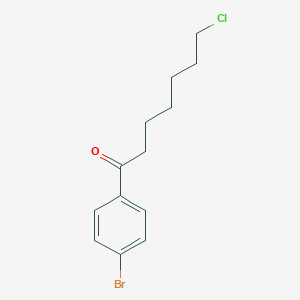
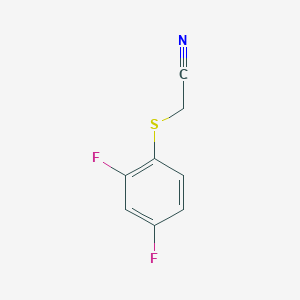
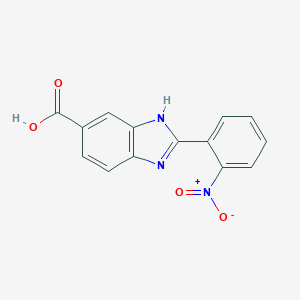
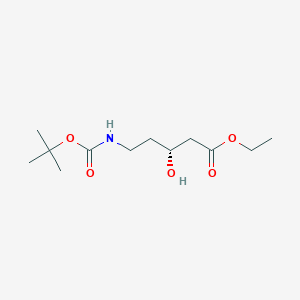
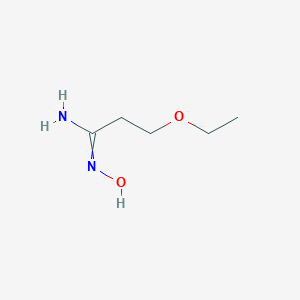
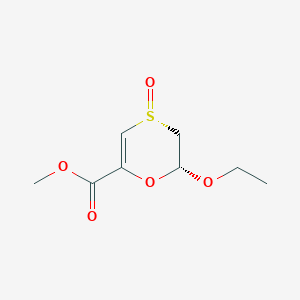
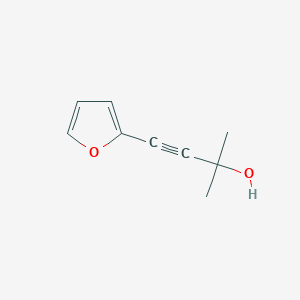
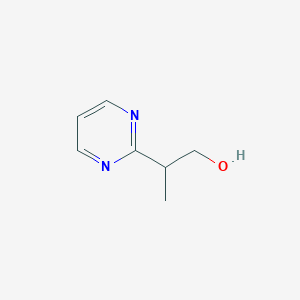
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
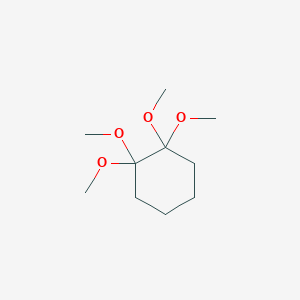
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
